Dihydropinosylvin

Vue d'ensemble

Description

Dihydropinosylvin est un membre de la classe des résorcinols, portant un substituant 2-phényléthyle supplémentaire en position 5. Il s'agit d'un dérivé du diphényléthane et est connu pour son rôle de métabolite végétal et d'inhibiteur de la tyrosinase . Le composé se trouve dans diverses espèces végétales, y compris le pin sylvestre (Pinus sylvestris) et Stemona collinsae .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Dihydropinosylvin peut être synthétisé par synthèse chimique et fermentation microbienne. Une voie de synthèse courante implique l'utilisation du 3,5-diméthoxybenzaldéhyde comme matière de départ . Les conditions de réaction impliquent généralement l'utilisation de catalyseurs et de réglages spécifiques de température et de pression pour faciliter la formation de this compound.

Méthodes de production industrielle

La production industrielle de this compound repose souvent sur la synthèse chimique en raison de son efficacité. cette méthode peut être plus polluante pour l'environnement . La fermentation microbienne est une méthode alternative plus respectueuse de l'environnement, mais elle peut nécessiter des installations plus complexes et des temps de réaction plus longs .

Analyse Des Réactions Chimiques

Types de réactions

Dihydropinosylvin subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont facilitées par différents réactifs et conditions.

Réactifs et conditions courantes

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour oxyder le this compound.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire le this compound.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles pour remplacer des groupes fonctionnels spécifiques sur la molécule de this compound.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut entraîner la formation d'alcools ou d'alcanes.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé dans les études de la chimie et de la fonction des stilbénoïdes.

Industrie : This compound est utilisé dans la production de divers produits chimiques et comme précurseur d'autres composés.

Mécanisme d'action

This compound exerce ses effets principalement par son rôle d'inhibiteur de la tyrosinase. La tyrosinase est une enzyme qui catalyse l'oxydation des phénols, tels que la tyrosine, et est répandue dans les plantes et les animaux . En inhibant la tyrosinase, le this compound peut interférer avec la production de mélanine et d'autres composés phénoliques . Ce mécanisme est particulièrement pertinent dans ses applications en médecine et en cosmétique.

Applications De Recherche Scientifique

Pharmacological Applications

Dihydropinosylvin exhibits various biological activities that make it a candidate for therapeutic applications:

- Antioxidant Properties : Research indicates that this compound has strong antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in developing treatments for diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Similar to its parent compound pinosylvin, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Anticancer Activity : this compound has been investigated for its antiproliferative effects on various cancer cell lines. For instance, it exhibited significant cytotoxicity against colorectal cancer cells, with IC50 values indicating effective inhibition of cell growth. The mechanism involves inducing apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy .

- Nematicidal Activity : this compound has shown efficacy against plant-parasitic nematodes. It acts as a nematicide by immobilizing nematodes and disrupting their developmental stages. This property is particularly valuable in sustainable agriculture as an alternative to synthetic pesticides .

Agricultural Applications

The agricultural sector benefits from this compound's biological activities:

- Plant Defense Mechanism : this compound plays a role in the defense response of plants against pathogens. It is produced in response to biotic stressors like fungal infections, enhancing the plant's resistance to pests and diseases .

- Biopesticide Development : Given its nematicidal properties, this compound can be utilized in developing natural biopesticides. This application aligns with the increasing demand for environmentally friendly agricultural practices .

Biochemical Applications

In biochemical research, this compound serves as a valuable compound:

- Metabolomics Studies : this compound is used as a reference compound in metabolomics studies to understand the metabolic pathways of stilbenes in plants. Its presence helps elucidate the biosynthesis of related compounds under various environmental conditions .

- Cell Culture Systems : The production of this compound through plant cell cultures offers a sustainable method for generating high-value secondary metabolites. This approach allows for controlled production conditions and can lead to enhanced yields of bioactive compounds .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of this compound on Caco-2 and HT-29 colorectal cancer cell lines:

- The IC50 values were determined as follows:

- Caco-2: 73.9 ± 13.8 μM

- HT-29: 96.7 ± 6.7 μM

The study concluded that this compound effectively induces apoptosis and arrests the cell cycle at specific phases, highlighting its potential as an anticancer agent .

Mécanisme D'action

Dihydropinosylvin exerts its effects primarily through its role as a tyrosinase inhibitor. Tyrosinase is an enzyme that catalyzes the oxidation of phenols, such as tyrosine, and is widespread in plants and animals . By inhibiting tyrosinase, this compound can interfere with the production of melanin and other phenolic compounds . This mechanism is particularly relevant in its applications in medicine and cosmetics.

Comparaison Avec Des Composés Similaires

Composés similaires

Éther méthylique de this compound : Un dérivé méthylé du this compound.

Éther monométhylique de pinosylvin : Un autre dérivé méthylé avec une structure légèrement différente.

Unicité

This compound est unique en raison de sa structure spécifique, qui comprend le substituant 2-phényléthyle en position 5. Cette caractéristique structurelle contribue à ses propriétés chimiques et activités biologiques distinctes, le différenciant d'autres composés similaires .

Activité Biologique

Dihydropinosylvin (DHP) is a naturally occurring stilbene derivative primarily found in certain pine species. This compound has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and nematicidal properties. The following sections will detail the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is structurally related to pinosylvin, featuring a hydroxyl group that enhances its reactivity and biological efficacy. Its molecular formula is C_15H_14O_3, and it is characterized by the presence of a phenolic structure that contributes to its antioxidant capabilities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have demonstrated its ability to scavenge free radicals effectively.

Key Findings:

- DPPH Radical Scavenging : DHP showed an IC50 value of 71.1 μg/mL in DPPH assays, indicating strong radical scavenging activity compared to other plant extracts .

- Reducing Power : In reducing power assays, DHP demonstrated a concentration-dependent increase in reducing capacity, which is indicative of its potential to act as an electron donor in redox reactions .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens, including bacteria and fungi.

Case Studies:

- Bacterial Inhibition : DHP was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that DHP produced inhibition zones comparable to standard antibiotics .

- Fungal Activity : In antifungal assays, DHP exhibited notable activity against Candida albicans, with significant inhibition of fungal growth observed at concentrations as low as 0.5 mg/mL .

Nematicidal Activity

This compound has shown promising results in nematicidal applications, particularly against the pine wood nematode (Bursaphelenchus xylophilus).

Research Findings:

- In vitro studies revealed that extracts containing DHP immobilized 100% of adult nematodes and 66.7% of juvenile nematodes within 24 hours at a concentration of 120 µg/mL .

- The compound's effectiveness varies with the developmental stage of the nematodes; it was found to be more toxic to juveniles than adults .

Table: Summary of Biological Activities

Propriétés

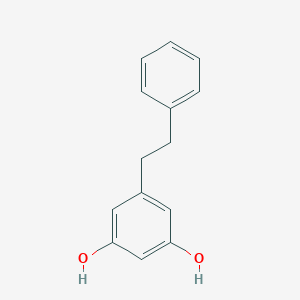

IUPAC Name |

5-(2-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,15-16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBYHULIXFIJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331915 | |

| Record name | Dihydropinosylvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14531-52-3 | |

| Record name | Dihydropinosylvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydropinosylvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.